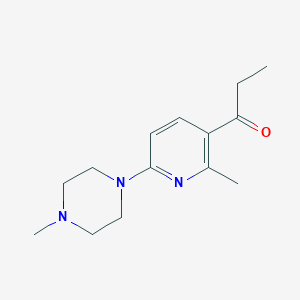

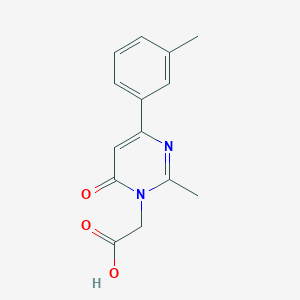

2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

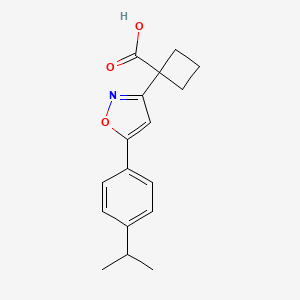

2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with piperidine and tosylpyrrolidine groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Piperidin-1-yl)-3-(1-Tosylpyrrolidin-2-yl)pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte beinhalten:

Bildung des Pyridinkerns: Dies kann mit verschiedenen Methoden wie der Hantzsch-Pyridinsynthese erreicht werden.

Einführung der Piperdingruppe: Dieser Schritt könnte nukleophile Substitutionsreaktionen umfassen, bei denen ein Piperidinderivat in den Pyridinring eingeführt wird.

Anlagerung der Tosylpyrrolidingruppe: Dies könnte durch eine Tosylierungsreaktion gefolgt von einer nukleophilen Substitution erfolgen, um den Pyrrolidinring anzulagern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten, wobei der Schwerpunkt auf Ausbeute, Reinheit und Kosteneffizienz liegt. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und anderen fortschrittlichen industriellen Techniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Piperidin- oder Pyrrolidinringen.

Reduktion: Reduktionsreaktionen könnten verwendet werden, um die an den Pyridinring gebundenen funktionellen Gruppen zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Pyridinring, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu N-Oxiden führen, während die Reduktion zu deoxygenierten Derivaten führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann 2-(Piperidin-1-yl)-3-(1-Tosylpyrrolidin-2-yl)pyridin als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch es in der synthetischen organischen Chemie wertvoll ist.

Biologie und Medizin

In der Biologie und Medizin werden Verbindungen mit ähnlichen Strukturen oft auf ihre potenziellen pharmazeutischen Eigenschaften untersucht. Sie könnten Aktivitäten wie Enzyminhibition, Rezeptormodulation oder antimikrobielle Eigenschaften aufweisen.

Industrie

Im Industriesektor könnten solche Verbindungen bei der Entwicklung neuer Materialien, Katalysatoren oder als Zwischenprodukte bei der Synthese anderer wertvoller Chemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Piperidin-1-yl)-3-(1-Tosylpyrrolidin-2-yl)pyridin hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnten solche Verbindungen mit Proteinen, Enzymen oder Rezeptoren interagieren und ihre Funktion verändern. Die genauen molekularen Ziele und Signalwege würden detaillierte biochemische Studien erfordern.

Wirkmechanismus

The mechanism of action for 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Piperidin-1-yl)pyridin: Fehlt die Tosylpyrrolidingruppe, was die biologische Aktivität möglicherweise verändert.

3-(1-Tosylpyrrolidin-2-yl)pyridin: Fehlt die Piperdingruppe, was die chemische Reaktivität und Anwendungen beeinflussen könnte.

Einzigartigkeit

2-(Piperidin-1-yl)-3-(1-Tosylpyrrolidin-2-yl)pyridin ist einzigartig aufgrund der Kombination der Piperidin- und Tosylpyrrolidingruppen, die an den Pyridinring gebunden sind. Diese einzigartige Struktur könnte spezifische biologische Aktivitäten oder chemische Reaktivitäten verleihen, die bei ähnlichen Verbindungen nicht beobachtet werden.

Eigenschaften

Molekularformel |

C21H27N3O2S |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C21H27N3O2S/c1-17-9-11-18(12-10-17)27(25,26)24-16-6-8-20(24)19-7-5-13-22-21(19)23-14-3-2-4-15-23/h5,7,9-13,20H,2-4,6,8,14-16H2,1H3 |

InChI-Schlüssel |

WOAJVYPLBBPYMF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N4CCCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)

![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)